3-(benzyloxy)-N-(quinolin-8-yl)benzamide
CAS No.:
Cat. No.: VC8567603
Molecular Formula: C23H18N2O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-phenylmethoxy-N-quinolin-8-ylbenzamide |
| Standard InChI | InChI=1S/C23H18N2O2/c26-23(25-21-13-5-9-18-11-6-14-24-22(18)21)19-10-4-12-20(15-19)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26) |
| Standard InChI Key | ZBPAXVRCYRSSRH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(Benzyloxy)-N-(quinolin-8-yl)benzamide (CAS RN: 712291-11-7) has the molecular formula C23H18N2O2 and a molecular weight of 354.4 g/mol . Its IUPAC name, 3-phenylmethoxy-N-quinolin-8-ylbenzamide, reflects the benzyloxy group attached to the benzene ring and the quinoline-8-ylamide substituent. The compound exists as a pale brown solid under standard conditions, with a melting point range of 96–100°C .
Key structural identifiers include:
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SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
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InChIKey: ZBPAXVRCYRSSRH-UHFFFAOYSA-N
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PubChem CID: 1254539
The quinoline moiety introduces aromaticity and potential π-π stacking interactions, while the benzyloxy group enhances lipophilicity, influencing solubility and reactivity.
Synthesis and Optimization
Conventional Synthesis Pathways
The synthesis typically involves a nucleophilic acyl substitution reaction between 8-aminoquinoline and 3-(benzyloxy)benzoyl chloride in the presence of a base such as triethylamine (Scheme 1). This method parallels established benzamide syntheses, yielding moderate to high purity products after chromatographic purification.
Scheme 1:
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Catalysts | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Acyl Substitution | Triethylamine, DCM | 65–75 | ≥95% | |
| Cobalt Catalysis | Co(acac)₂, Mn(OAc)₂, KOAc | N/A | N/A | |
| Nickel Catalysis | Ni(cod)₂, Glycosyl Chlorides | 70–85 | ≥90% |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents like water but exhibits good solubility in dichloromethane (DCM) and dimethylformamide (DMF) . Stability studies indicate degradation under prolonged exposure to light or acidic conditions, necessitating storage in sealed containers at 20–22°C .
Spectroscopic Data
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IR (KBr): Strong absorption at 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline), and 1250 cm⁻¹ (C–O–C benzyloxy).
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¹H NMR (400 MHz, CDCl₃): δ 8.90 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.35 (d, J = 8.1 Hz, 1H, benzamide-H), 7.65–7.10 (m, 14H, aromatic).
Future Directions
Further studies should explore:
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Derivatization: Introducing electron-withdrawing or donating groups to the benzyloxy or quinoline rings to tune reactivity .
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Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity in vitro.
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Catalytic Applications: Testing efficacy in cross-coupling or asymmetric catalysis .
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